molecular formula C15H20N4O B2949058 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1316730-31-0

2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2949058
CAS No.: 1316730-31-0
M. Wt: 272.352
InChI Key: VAGYNMWIBBRNPG-LFIBNONCSA-N
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Description

2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound featuring both pyrido and pyrimidine rings. It exhibits diverse chemical reactivity due to its multiple functional groups, making it a compound of significant interest in organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep reactions:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core: : This step often involves the condensation of pyrimidine derivatives with β-ketoesters under basic conditions.

  • Introduction of the propylamino group: : This can be achieved through a substitution reaction where an amino group is replaced with a propylamino moiety, typically using propylamine and a suitable catalyst.

  • Propylimino modification: : This is often conducted through a Schiff base formation, where the aldehyde or ketone precursor reacts with propylamine under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production involves similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and catalysis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes:

  • Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.

  • Reduction: : Using reducing agents like sodium borohydride to convert imines to amines.

  • Substitution: : Electrophilic or nucleophilic substitutions depending on the reacting partner.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens, alkyl halides, with suitable solvents such as ethanol or acetone.

Major Products Formed

Major products vary with reaction types but typically include:

  • N-oxides from oxidation.

  • Amines from reduction.

  • Substituted derivatives from substitution reactions.

Scientific Research Applications

2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one finds application across multiple fields:

  • Chemistry: : As a building block for more complex heterocyclic compounds.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Explored as a candidate in drug development for its bioactive properties.

  • Industry: : Used in the synthesis of dyes and materials with specific electronic properties.

Mechanism of Action

This compound exerts its effects primarily through interactions with cellular targets:

  • Molecular Targets: : Often interacts with enzymes and receptors, potentially modifying their activity.

  • Pathways Involved: : Can influence metabolic and signaling pathways through enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(propylimino)methyl-pyrido[1,2-a]pyrimidin-4-one: : Lacks the propylamino group.

  • 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: : Similar structure but with ethyl groups instead of propyl groups.

Highlighting Uniqueness

The dual presence of propylamino and propylimino groups differentiates 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one from its analogs, potentially imparting unique bioactive properties and synthetic versatility.

For further elaboration or nuanced details, feel free to dive into any specific section!

Properties

IUPAC Name

2-(propylamino)-3-(propyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-3-8-16-11-12-14(17-9-4-2)18-13-7-5-6-10-19(13)15(12)20/h5-7,10-11,17H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGYNMWIBBRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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